(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Substitution Reactions:
Urea Formation: The final step involves the reaction of the substituted benzothiazole with 4-chlorophenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, benzothiazole derivatives are often studied for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities. Specific studies would be required to determine the exact biological activities of this compound.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with potential antimicrobial and anticancer properties.
6-Methylbenzothiazole: Similar in structure, often used in the synthesis of more complex molecules.
Uniqueness
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
(3E)-1-(4-chlorophenyl)-3-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-3-10-22-15-9-4-12(2)11-16(15)24-18(22)21-17(23)20-14-7-5-13(19)6-8-14/h1,4-9,11H,10H2,2H3,(H,20,23)/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKLOWCVWLVSDU-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)NC3=CC=C(C=C3)Cl)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N(/C(=N\C(=O)NC3=CC=C(C=C3)Cl)/S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.